Rel-(1S,2R)-2-aminocyclopentanecarbonitrile tfa
CAS No.:
Cat. No.: VC17494853
Molecular Formula: C8H11F3N2O2
Molecular Weight: 224.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11F3N2O2 |
|---|---|
| Molecular Weight | 224.18 g/mol |
| IUPAC Name | (1S,2R)-2-aminocyclopentane-1-carbonitrile;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C6H10N2.C2HF3O2/c7-4-5-2-1-3-6(5)8;3-2(4,5)1(6)7/h5-6H,1-3,8H2;(H,6,7)/t5-,6-;/m1./s1 |
| Standard InChI Key | IMCGYFYHVJAQDM-KGZKBUQUSA-N |
| Isomeric SMILES | C1C[C@@H]([C@@H](C1)N)C#N.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1CC(C(C1)N)C#N.C(=O)(C(F)(F)F)O |
Introduction
Rel-(1S,2R)-2-Aminocyclopentanecarbonitrile trifluoroacetate is a complex organic compound that has garnered attention in the field of organic chemistry due to its unique structural features and potential applications. This compound is a derivative of cyclopentane, incorporating both an amino group and a nitrile group, which are crucial for its chemical properties and reactivity.
Synthesis and Preparation
The synthesis of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA typically involves the preparation of the parent compound, cis-2-aminocyclopentanecarbonitrile, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt. The synthesis can be achieved through various methods, including the use of chiral starting materials or asymmetric synthesis techniques to ensure the correct stereochemistry.
Analytical Techniques
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-performance Liquid Chromatography (HPLC) are commonly used to characterize the purity and structure of organic compounds like Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA. These methods help in confirming the stereochemistry and identifying any impurities.
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